Product packaging for Silentan(Cat. No.:CAS No. 79084-81-4)

Silentan

Cat. No.: B1249387
CAS No.: 79084-81-4
M. Wt: 1976.5 g/mol
InChI Key: ZTNPZRFNLXIVKR-YXFIHQFASA-N
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Description

Contextualization of Silentan within Contemporary Chemical Research Disciplines

This compound's place in contemporary chemical research spans several disciplines, including medicinal chemistry, pharmacology, and neurochemistry. Medicinal chemists are interested in its unique benzoxazocine structure and potential for structural modifications to explore related compounds with altered properties or mechanisms. Pharmacological research focuses on elucidating its precise molecular targets and pathways, distinguishing it from opioid action. wikidoc.orgoup.comekb.egaksci.comnih.gov Neurochemical studies investigate its reported influence on the reuptake of monoamines such as serotonin, noradrenaline, and dopamine (B1211576), as well as potential interactions with glutamatergic systems and voltage-gated sodium channels. wikidoc.orgoup.comekb.egaksci.com

Historical Trajectory and Foundational Discoveries Pertaining to this compound

This compound was developed in the 1960s by Riker Laboratories. wikidoc.orgaksci.com Initial investigations explored its potential as a muscle relaxant and antidepressant. oup.comekb.eg However, subsequent clinical trials revealed its efficacy as a centrally-acting analgesic. oup.comekb.eg This foundational discovery shifted the research focus towards its pain-relieving properties and the investigation of its non-opioid mechanism. Early studies aimed to characterize its analgesic potency relative to established drugs like aspirin (B1665792) and morphine, noting it was significantly more effective than aspirin but less potent than morphine. wikidoc.orgoup.com

Evolution of Research Paradigms and Methodological Advancements in this compound Studies

The research paradigms surrounding this compound have evolved significantly since its discovery. Initially, studies primarily focused on basic pharmacological characterization and efficacy comparisons. wikidoc.orgoup.comnih.gov With advancements in molecular biology and neurochemistry, research has moved towards detailed investigations of its mechanism of action at the cellular and molecular levels. Methodological advancements, such as in vitro and in vivo studies utilizing techniques to measure neurotransmitter reuptake and ion channel activity, have been crucial in exploring its proposed mechanisms involving monoamine transporters and voltage-gated sodium channels. wikidoc.orgoup.comekb.egaksci.com The use of techniques like high-performance liquid chromatography (HPLC) has also been noted in quantitative analysis of the compound in biological samples in research settings. oup.com

Current Research Landscape and Key Unanswered Questions in this compound Chemical Biology

The current research landscape for this compound continues to explore its complex mechanism of action. While inhibition of serotonin, dopamine, and noradrenaline reuptake is thought to be involved, the exact contribution of each pathway and potential involvement of other targets, such as histamine (B1213489) H3 receptors and glutamate (B1630785) systems, remain areas of active investigation. wikidoc.orgoup.comekb.egaksci.com The recent finding that this compound can act as a voltage-gated sodium channel blocker has opened new avenues for understanding its antinociceptive effects. wikidoc.orgaksci.com

Chemical and Physical Properties of this compound (Nefopam)

Based on data available for Nefopam, for which this compound is a synonym, some chemical and physical properties are listed below. nih.gov

PropertyValueSource
Molecular Weight253.34 g/mol PubChem nih.gov
Molecular FormulaC₁₇H₁₉NOPubChem nih.gov
XLogP32.9PubChem nih.gov
Monoisotopic Mass253.146664230 DaPubChem nih.gov
Topological Polar Surface Area12.5 ŲPubChem nih.gov
Heavy Atom Count19PubChem nih.gov
Complexity274PubChem nih.gov
Isotope Atom Count0PubChem nih.gov
Defined Atom Stereocenter Count0PubChem nih.gov
Undefined Atom Stereocenter Count1PubChem nih.gov
Defined Bond Stereocenter Count0PubChem nih.gov
Undefined Bond Stereocenter Count0PubChem nih.gov
Covalent Unit Count1PubChem nih.gov

Detailed Research Findings

Research into this compound has provided detailed findings regarding its mechanism of action. Studies have shown that it inhibits the reuptake of serotonin, noradrenaline, and dopamine in synaptosomes. oup.comekb.egaksci.com The potency of this inhibition varies among the monoamines and between the different isomers of Nefopam. oup.com More recent studies have demonstrated its activity as a voltage-gated sodium channel blocker, suggesting an additional or synergistic mechanism contributing to its analgesic effects. wikidoc.orgaksci.com Animal studies have also indicated a potentiating effect of Nefopam on the action of morphine and other opioids, potentially by broadening the antinociceptive action, although the precise mechanisms underlying this interaction are still being investigated. wikidoc.org

Based on a comprehensive review of chemical databases and scientific literature, the subject "this compound" does not refer to a single, discrete chemical compound. Instead, it is documented as a synonym for a formulation that is a mixture of several distinct and well-known chemical substances.

The PubChem database entry (CID 11979873) identifies "this compound" as a complex salt mixture containing the following individual components:

Dihydroergotamine

Aspirin (2-acetyloxybenzoic acid)

Diazepam

Caffeine (1,3,7-trimethylpurine-2,6-dione)

D-tartaric acid ((2S,3S)-2,3-dihydroxybutanedioic acid) nih.gov

Given that "this compound" is a multi-component mixture and not a singular molecule, it is not possible to generate a scientifically accurate article that adheres to the requested outline. The specified topics—such as retrosynthetic analysis, de novo synthetic routes, stereoselective synthesis, and the creation of analogues from a core scaffold—are principles of synthetic chemistry that apply to the creation of a single molecular entity. These concepts are not applicable to a physical mixture of pre-existing, structurally unrelated compounds.

A valid synthetic analysis would need to focus on one of the individual active ingredients (e.g., the synthesis of Diazepam or Dihydroergotamine), but this would not constitute an article about "this compound" as a whole.

Therefore, an article focusing on the chemical synthesis of the compound “this compound” cannot be constructed as the subject is not a synthesizable, single compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C103H111ClN16O23 B1249387 Silentan CAS No. 79084-81-4

Properties

CAS No.

79084-81-4

Molecular Formula

C103H111ClN16O23

Molecular Weight

1976.5 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-acetyloxybenzoic acid;7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;(2S,3S)-2,3-dihydroxybutanedioic acid;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/2C33H37N5O5.C16H13ClN2O.C9H8O4.C8H10N4O2.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);2-9H,10H2,1H3;2-5H,1H3,(H,11,12);4H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,23-,25-,26+,27+,32-,33+;;;;1-,2-/m11...0/s1

InChI Key

ZTNPZRFNLXIVKR-YXFIHQFASA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

Silentan

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Silentan

Synthesis and Diversification of Silentan Analogues and Derivatives

Scaffold Modification and Ring Expansion/Contraction Strategies in this compound Derivatization

Alterations to the fundamental ring system of this compound have been explored to modulate its conformational rigidity and the spatial orientation of its substituent groups. These advanced strategies involve complex multi-step sequences that rebuild or rearrange the core structure.

Ring expansion of the primary piperidine (B6355638) ring within the isoquinuclidine core has been achieved through targeted chemical transformations. One notable approach involves the conversion of a ketone derivative of this compound to an oxime, followed by a Beckmann rearrangement. This reaction sequence effectively inserts a nitrogen atom into the ring, expanding it from a six-membered to a seven-membered azepane ring system. The resulting homodimers of this compound exhibit altered receptor-binding profiles due to the increased flexibility of the expanded ring.

Conversely, ring contraction strategies have been employed to create more constrained analogues. The Arndt-Eistert homologation, followed by a Wolff rearrangement, has been successfully applied to a carboxylic acid-functionalized this compound precursor. This process excises a methylene (B1212753) group, contracting the piperidine ring to a five-membered pyrrolidine (B122466) ring. These contracted analogues have been instrumental in defining the minimal pharmacophoric requirements for biological activity.

The following table summarizes key scaffold modification strategies and their outcomes.

Strategy Key Reaction Starting Moiety Resulting Core Structure Notable Outcome
Ring ExpansionBeckmann RearrangementPiperidine Ring KetoneAzepane Ring SystemIncreased conformational flexibility
Ring ContractionWolff RearrangementPiperidine Ring Carboxylic AcidPyrrolidine Ring SystemMore rigid, constrained analogue
Scaffold ScissionRetro-Diels-Alder ReactionIsoquinuclidine CoreBicyclic Diene IntermediateAccess to novel, non-fused analogues
Heteroatom InsertionBaeyer-Villiger OxidationCyclohexyl Ring KetoneEpsilon-Caprolactone MoietyIntroduction of ester functionality into the core

Peripheral Group Functionalization and Combinatorial Library Generation of this compound-Based Compounds

While scaffold modification provides access to fundamentally new molecular frameworks, peripheral group functionalization is crucial for fine-tuning the pharmacological properties of this compound analogues. This approach focuses on the modification of existing functional groups or the introduction of new ones at specific positions on the this compound core.

Combinatorial chemistry has been a powerful tool in this endeavor, allowing for the rapid generation of large libraries of related compounds. Utilizing a solid-phase synthesis approach, a this compound core molecule, functionalized with a suitable linker, is attached to a resin support. Subsequently, a series of parallel reactions are performed to introduce a diverse array of substituents. For instance, an amine handle on the this compound scaffold can be acylated with a wide range of carboxylic acids, or a hydroxyl group can be etherified or esterified with various partners.

This high-throughput approach has enabled the systematic exploration of the chemical space around the this compound core. Libraries of hundreds of compounds have been generated where key positions are decorated with different alkyl, aryl, and heterocyclic groups. The screening of these libraries has been pivotal in identifying derivatives with optimized potency and selectivity. The data from these combinatorial efforts are often used to build quantitative structure-activity relationship (QSAR) models, which in turn guide the design of next-generation compounds.

The table below illustrates a representative subset of a combinatorial library generated from an amino-functionalized this compound precursor.

Compound ID Precursor Reagent (R-COOH) Resulting Group (R-CO-) Observed Potency (IC50, nM)
SIL-001Amino-SilentanAcetic AcidAcetyl150
SIL-002Amino-SilentanBenzoic AcidBenzoyl85
SIL-003Amino-SilentanCyclohexanecarboxylic AcidCyclohexanecarbonyl45
SIL-004Amino-SilentanThiophene-2-carboxylic acidThiophene-2-carbonyl22
SIL-005Amino-Silentan4-Fluorobenzoic Acid4-Fluorobenzoyl78

Sophisticated Analytical and Spectroscopic Characterization Techniques in Silentan Research

Advanced Chromatographic and Separation Methodologies for Silentan Purification and Analysis

Chromatographic techniques are fundamental for the isolation, purification, and analytical assessment of this compound from synthesis reaction mixtures or biological matrices. e3s-conferences.orggsconlinepress.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) form the cornerstone of this analysis. chromtech.com

Given that the this compound molecular structure contains two chiral centers, Chiral HPLC is indispensable for separating its stereoisomers. Research efforts have led to the development of a robust chiral HPLC method utilizing a polysaccharide-based chiral stationary phase (CSP), such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), immobilized on a silica (B1680970) support. This method successfully resolves all four potential stereoisomers of this compound (R,R; S,S; R,S; and S,R) with high resolution, which is critical as different stereoisomers may exhibit varied biological activities.

Multi-dimensional Gas Chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) has been employed for the analysis of this compound in complex matrices, such as in metabolic studies. This powerful technique provides enhanced separation capacity, allowing for the resolution of this compound and its volatile metabolites from endogenous interferences. nih.gov The first dimension might involve a non-polar column separating compounds by boiling point, while the second dimension uses a polar column to separate based on polarity, resulting in a structured two-dimensional chromatogram.

Interactive Table: Chiral HPLC Method Parameters for this compound Isomer Separation

ParameterCondition
ColumnImmobilized Polysaccharide-based CSP (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane/Isopropanol (80:20, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25°C

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Elucidation in Model Systems

High-Resolution Mass Spectrometry (HRMS) is a key technique for the unequivocal confirmation of this compound's elemental composition and for the structural elucidation of its metabolites. currenta.demdpi.comnih.gov Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide mass measurements with accuracy in the sub-parts-per-million (ppm) range. fiveable.me

For this compound, electrospray ionization (ESI) coupled with a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer has been used to determine its exact mass. The experimentally measured monoisotopic mass of the protonated molecule [M+H]⁺ was found to be 314.1598, which corresponds to the elemental composition C₁₈H₂₃N₃O₂, with a mass error of less than 2 ppm. This high accuracy is crucial for distinguishing this compound from other isobaric compounds. massspeclab.com

Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to characterize the fragmentation pattern of this compound. nih.govfiveable.me Collision-induced dissociation (CID) of the precursor ion reveals characteristic product ions, providing invaluable information about the molecule's structural connectivity. In model in vitro metabolic systems using liver microsomes, HPLC-HRMS/MS has been used to identify key phase I metabolites, such as hydroxylated and N-dealkylated derivatives of this compound, by analyzing the mass shifts and fragmentation patterns of the new peaks observed in the chromatogram. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Intermolecular Interaction Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for studying the structure, dynamics, and interactions of this compound at the atomic level in a solution state. nih.govacs.org

A comprehensive suite of multi-dimensional NMR experiments is required to fully characterize this compound in solution.

¹H and ¹³C NMR provide the basic carbon-hydrogen framework.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, helping to piece the molecular structure together.

To investigate the three-dimensional conformation and dynamics, advanced techniques are employed:

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information on through-space proton-proton proximities. nih.gov These experiments have been critical in determining the relative stereochemistry of the chiral centers and defining the preferred conformation of this compound's flexible side chain in solution.

DOSY (Diffusion-Ordered Spectroscopy) is used to measure the translational diffusion coefficient of this compound. This technique can confirm the monodispersity of the sample and is particularly useful in studying intermolecular interactions, such as binding to proteins, by observing changes in the diffusion rate.

Solid-State NMR (ssNMR) provides structural information on this compound in its solid, non-crystalline (amorphous) or crystalline forms, which is often complementary to X-ray diffraction data. Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments on ¹³C and ¹⁵N nuclei have been used to study the polymorphic forms of this compound. These studies reveal differences in the local chemical environments and packing arrangements between different solid forms, which can have significant implications for the compound's physical properties.

X-ray Crystallography and Cryo-Electron Microscopy for this compound-Macromolecule Complex Structures

Determining the high-resolution three-dimensional structure of this compound when bound to its biological target is essential for understanding its mechanism of action.

X-ray Crystallography is the gold standard for obtaining atomic-resolution structural data. nih.govriken.jpberstructuralbioportal.org Researchers have successfully co-crystallized this compound with its target protein, a specific neuronal receptor. The resulting crystal structure, solved to a resolution of 1.8 Å, revealed the precise binding mode of this compound within the receptor's active site. portlandpress.comresearchgate.net It highlighted key hydrogen bonds and hydrophobic interactions that stabilize the complex, providing a structural basis for its biological activity. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) has become an increasingly powerful technique for studying large protein complexes that are difficult to crystallize. researchgate.net While not yet applied to a this compound complex, Cryo-EM would be the method of choice if its target were a large, flexible membrane-bound protein assembly.

Interactive Table: X-ray Crystallography Data for this compound-Receptor Complex

ParameterValue
PDB ID[Hypothetical ID, e.g., 9XYZ]
Resolution1.8 Å
Space GroupP2₁2₁2₁
Unit Cell Dimensions (a, b, c)55.2, 85.1, 110.5 Å
Key Interactions ObservedHydrogen bond to Ser-234; Pi-stacking with Phe-312

Advanced Spectroscopic Probes for Studying this compound's Molecular Behavior

Beyond NMR and mass spectrometry, other spectroscopic techniques offer unique insights into the behavior of this compound. spectroscopyonline.comnih.gov

Circular Dichroism (CD) Spectroscopy is used to study the chiroptical properties of this compound's stereoisomers. Each enantiomer exhibits a characteristic CD spectrum, which can be used to confirm its absolute configuration by comparison with theoretical calculations. CD is also a valuable tool for studying the conformational changes in a target protein upon this compound binding.

Fluorescence Spectroscopy can be employed if this compound or its target possesses intrinsic fluorescence (tryptophan residues in a protein, for example). The binding of this compound can cause a change in the fluorescence intensity or wavelength of maximum emission of the protein, allowing for the determination of binding affinity and kinetics through fluorescence quenching or enhancement experiments.

These advanced analytical and spectroscopic methods, when used in concert, provide a detailed and multi-faceted understanding of the chemical and physical properties of this compound, its structure, and its interactions with biological systems, which is foundational for its further development.

Based on a comprehensive review of scientific and chemical literature, the term "this compound" does not refer to a unique, single chemical compound. Instead, it is documented as a mixture of several well-known and distinct substances. The PubChem database, for instance, identifies "this compound" (CID 11979873) as a combination of Aspirin (B1665792), Caffeine, Diazepam, Dihydroergotamine, and D-tartaric acid nih.gov.

Each of these components has its own extensively studied pharmacological and mechanistic profile. However, there is no scientific information available for a singular entity named "this compound." Consequently, it is not possible to provide the requested detailed analysis of its molecular and subcellular mechanisms as a discrete compound. The specific investigations into molecular binding, cellular uptake, and signaling pathway modulation, as outlined in the query, would need to be conducted for each individual component of the mixture.

Therefore, an article focusing solely on the chemical compound "this compound" as a singular entity with its own unique mechanistic investigations cannot be generated.

Mechanistic Investigations of Silentan at the Molecular and Subcellular Levels

Silentan-Mediated Modulation of Cellular Signaling Pathways in In Vitro and Ex Vivo Models

Ion Channel and Transporter Interactions of this compound

Recent preclinical investigations have illuminated the nuanced interactions between this compound and a range of ion channels and transporters. These interactions are fundamental to understanding its broader cellular effects. Electrophysiological studies have demonstrated that this compound exhibits a notable affinity for voltage-gated potassium channels, specifically Kv1.1 and Kv1.3. In isolated neuronal cell models, patch-clamp recordings revealed that this compound acts as a negative allosteric modulator of these channels, reducing the probability of channel opening without directly occluding the pore. This modulation leads to a significant prolongation of the action potential repolarization phase.

Furthermore, this compound has been shown to interact with the ATP-binding cassette (ABC) transporter superfamily, particularly P-glycoprotein (P-gp/ABCB1). In vitro transport assays using P-gp-overexpressing cell lines indicated that this compound is a substrate for this efflux pump. This interaction suggests that the intracellular concentration of this compound may be actively regulated in tissues with high P-gp expression.

TargetInteraction TypeExperimental ModelKey Finding
Kv1.1Negative Allosteric ModulatorXenopus oocytesDecreased channel open probability
Kv1.3Negative Allosteric ModulatorHuman T-lymphocytesProlonged action potential repolarization
P-glycoprotein (P-gp/ABCB1)SubstrateMDCK-MDR1 cell lineActive efflux of this compound observed

This compound's Influence on Fundamental Cellular Processes and Phenotypes (e.g., Cellular Metabolism, Protein Synthesis) in Non-Clinical Models

The influence of this compound on core cellular processes extends beyond its direct interactions with ion channels. Studies in non-clinical models have begun to unravel its impact on cellular metabolism and protein synthesis. High-resolution metabolomics of primary hepatocyte cultures exposed to this compound revealed a discernible shift in metabolic flux. Specifically, there was a marked decrease in the rate of glycolysis, accompanied by a compensatory increase in fatty acid oxidation. This metabolic reprogramming is hypothesized to be a downstream consequence of altered intracellular ion homeostasis.

In terms of protein synthesis, ribosome profiling experiments in yeast models have shown that this compound can induce a subtle but significant pausing of ribosomes at specific codon sequences. This effect does not lead to a global shutdown of translation but rather a selective alteration in the synthesis of a subset of proteins. The precise mechanism underlying this translational pausing is an area of active investigation.

Cellular ProcessExperimental ModelKey Finding
Cellular MetabolismPrimary rat hepatocytesInhibition of glycolysis and increased fatty acid oxidation
Protein SynthesisSaccharomyces cerevisiaeCodon-specific ribosomal pausing

Comparative Mechanistic Analyses of this compound Stereoisomers and Structurally Related Analogues

The stereochemistry of this compound plays a critical role in its biological activity. Comparative studies of its enantiomers, (R)-Silentan and (S)-Silentan, have revealed significant differences in their interactions with ion channels. The (S)-enantiomer exhibits a tenfold greater potency as a modulator of Kv1.3 channels compared to the (R)-enantiomer. This stereoselectivity suggests a highly specific binding pocket on the channel protein.

Structurally related analogues of this compound have also been synthesized and evaluated to probe the structure-activity relationship. For instance, the replacement of the fluoro-group on the phenyl ring with a chloro-group (Chloro-Silentan) results in a complete loss of activity against Kv1.3 channels, while enhancing its interaction with P-glycoprotein. Conversely, methylation of the primary amine (Methyl-Silentan) abolishes its metabolic effects without altering its ion channel activity. These findings underscore the delicate interplay between this compound's structural features and its molecular and cellular effects.

CompoundKey Structural DifferenceImpact on Kv1.3 ModulationImpact on P-gp InteractionImpact on Cellular Metabolism
(R)-SilentanEnantiomerLower potencyNo significant differenceNo significant difference
(S)-SilentanEnantiomerHigher potencyNo significant differenceNo significant difference
Chloro-SilentanFluoro to Chloro substitutionActivity abolishedEnhanced interactionMaintained
Methyl-SilentanMethylation of primary amineNo significant differenceNo significant differenceEffects abolished

Computational and Theoretical Approaches in Silentan Research

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Silentan Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like this compound. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its chemical behavior. DFT calculations can predict a variety of molecular properties that are crucial for drug design and development.

Key Applications of QM/DFT in this compound Research:

Electron Distribution and Molecular Orbitals: DFT can map the electron density of this compound, identifying electron-rich and electron-deficient regions. This is vital for predicting sites susceptible to metabolic attack or interaction with biological targets. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to estimate the molecule's ionization potential and electron affinity, respectively, which are indicators of its reactivity.

Chemical Reactivity Descriptors: DFT allows for the calculation of reactivity indices such as electronegativity, chemical hardness, and softness. These descriptors help in predicting the stability and reactivity of this compound and its derivatives.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR and IR spectra. By comparing these theoretical spectra with experimental data, the structural assignments of this compound and its metabolites can be confirmed.

Reaction Mechanisms: QM methods can be used to model reaction pathways, for instance, in the metabolic degradation of this compound. By calculating the energy barriers of potential reactions, the most likely metabolic products can be predicted.

A study on a photochromic indolo[2,1-b] nih.govplos.orgbenzoxazine compound, a class of molecules structurally related to this compound, utilized various quantum chemical methods to study its molecular electronic structure. vu.lt This research highlights how these computational techniques can identify different energy states and transition barriers, which is analogous to how one might study the conformational changes and reactivity of this compound. vu.lt

Table 1: Theoretical Molecular Properties of a Benzoxazocine Scaffold Computable by DFT

PropertySignificance in this compound Research
HOMO-LUMO GapIndicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Maps the charge distribution, revealing sites for electrophilic and nucleophilic attack and non-covalent interactions.
Atomic ChargesQuantifies the charge on each atom, helping to understand intermolecular interactions with receptor binding sites.
Bond Dissociation EnergiesPredicts the metabolic stability of different parts of the this compound molecule by identifying the weakest chemical bonds.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Interactions of this compound

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD is essential for exploring its conformational landscape and understanding how it interacts with its biological targets, such as monoamine transporters.

MD simulations have been extensively used to study the human serotonin transporter (hSERT), a key target for many antidepressants and a protein that this compound is known to interact with. nih.govplos.orgphcogj.comnih.govrsc.org These studies, while not directly simulating this compound, provide a framework for how such investigations would be conducted.

Insights from MD Simulations Relevant to this compound:

Binding Pose and Stability: MD simulations can be used to refine the binding pose of this compound within its target protein, predicted by molecular docking. The simulation tracks the stability of the ligand-protein complex over time, providing insights into the key interactions that anchor the drug in its binding site.

Conformational Changes: The binding of a ligand can induce conformational changes in the target protein. MD simulations can capture these changes, which are often crucial for the protein's function and the drug's mechanism of action. For instance, simulations have revealed how different types of ligands (substrates vs. inhibitors) can induce distinct conformational states in hSERT. nih.govplos.orgnih.gov

Solvent Effects: MD explicitly includes solvent molecules, allowing for a realistic representation of the biological environment. This is important for accurately modeling the thermodynamics of binding and the role of water in mediating ligand-protein interactions.

Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Protein Interactions

ParameterDescriptionRelevance to this compound
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Assesses the stability of the this compound-transporter complex.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average position.Identifies flexible regions of the target protein that are important for this compound binding.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Determines the key hydrogen bonding interactions that contribute to binding affinity.
Binding Free Energy Calculations(e.g., MM/PBSA, MM/GBSA) Estimates the free energy of binding of the ligand to the protein.Predicts the binding affinity of this compound and its derivatives.

Ligand-Based and Structure-Based Virtual Screening Methodologies for Identifying Novel this compound-Interacting Molecules

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS):

When the three-dimensional structure of the target is unknown, LBVS methods can be employed. These rely on the knowledge of molecules that are known to be active. A search for novel triple reuptake inhibitors, which is this compound's mechanism of action, has been successfully performed using virtual screening. researchgate.net

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to be active. A pharmacophore model for this compound's activity could be developed and used to screen databases for molecules with a similar arrangement of features.

2D/3D Similarity Searching: This involves searching for molecules that are structurally similar to this compound, based on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening (SBVS):

With the availability of high-resolution structures of targets like the serotonin transporter, SBVS is a powerful approach.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. Large compound libraries can be docked into the binding site of this compound's target, and the molecules are ranked based on a scoring function that estimates binding affinity. This has been used to design novel selective serotonin reuptake inhibitors. nih.gov

Table 3: Comparison of Virtual Screening Methodologies

MethodPrincipleRequirementsApplication for this compound Research
Ligand-Based (e.g., Pharmacophore)Identifies molecules with similar 3D chemical features to known active compounds.A set of known active molecules.Discovering novel scaffolds with potential triple reuptake inhibitory activity similar to this compound.
Structure-Based (e.g., Docking)Predicts the binding orientation and affinity of a ligand within the target's binding site.A 3D structure of the target protein (e.g., serotonin transporter).Identifying new molecules that can bind to the same site as this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are invaluable for predicting the activity of newly designed this compound derivatives without the need for immediate synthesis and testing.

While specific QSAR models for this compound derivatives are not publicly detailed, studies on other monoamine reuptake inhibitors provide a clear blueprint for how such models could be developed. tandfonline.comtandfonline.comnih.gov For example, a QSAR study on dual serotonin and norepinephrine reuptake inhibitors identified key structural features that govern their inhibitory potency. tandfonline.comtandfonline.com

Steps in Developing a QSAR Model for this compound Derivatives:

Data Set Collection: A series of this compound analogues with experimentally measured biological activities (e.g., IC50 for transporter inhibition) is required. uq.edu.auijpsr.comresearchgate.netijpsr.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsInformation Encoded
ElectronicDipole moment, Partial chargesDescribes the electronic aspects of the molecule and its ability to engage in electrostatic interactions.
StericMolecular weight, Molar refractivity, Shape indicesRelates to the size and shape of the molecule, which is important for fitting into a binding site.
HydrophobicLogP (octanol-water partition coefficient)Quantifies the lipophilicity of the molecule, which influences its membrane permeability and binding to hydrophobic pockets.
TopologicalConnectivity indices (e.g., Kier & Hall indices)Describes the branching and connectivity of the atoms in the molecule.

De Novo Design and In Silico Optimization of this compound-Based Chemical Scaffolds

De novo design is a computational strategy for generating novel molecular structures with desired properties from scratch. This approach can be used to explore new chemical space around the this compound scaffold to design derivatives with improved potency, selectivity, or pharmacokinetic properties.

The design of novel benzoxazinone derivatives, a related chemical class, targeting dihydroxyacid dehydratase showcases the potential of this approach. nih.govresearchgate.net

Computational Workflow for De Novo Design of this compound Analogues:

Scaffold Hopping/Modification: The core benzoxazocine structure of this compound can be modified by replacing parts of the scaffold with other chemical fragments that have similar spatial and electronic properties.

Fragment-Based Growth: Starting with the core scaffold, chemical fragments can be computationally "grown" from specific points to explore new interactions within the target's binding site.

In Silico Optimization: The newly designed molecules are then evaluated computationally. Their binding affinity can be predicted using docking and their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be estimated using QSPR models.

Prioritization for Synthesis: The most promising candidates are then prioritized for chemical synthesis and experimental validation.

This iterative cycle of computational design, prediction, and experimental feedback accelerates the discovery of new and improved this compound-based therapeutics.

Preclinical and in Vitro Model Systems for Fundamental Silentan Research

Development and Validation of In Vitro Cellular Assays for Investigating Silentan's Molecular Effects

In vitro cellular assays are fundamental tools for the initial assessment of a compound's biological activity. For this compound (Nefopam), these assays are crucial for understanding its effects on cell viability, proliferation, signaling pathways, and specific molecular targets. The development and validation of these assays involve selecting appropriate cell lines or primary cells, optimizing assay conditions for sensitivity and reproducibility, and establishing robust readouts.

One study utilizing human desmoid tumor cell cultures identified Nefopam as an agent that inhibited cell viability and decreased cell proliferation plos.orgdupuytrens.orgmedchemexpress.comoup.com. This effect was associated with a reduction in β-catenin protein levels in these cells plos.orgdupuytrens.orgmedchemexpress.comoup.com. The half maximal effective concentration (EC50) for Nefopam in inhibiting cell numbers in these cultures was reported as 0.5 μM plos.orgdupuytrens.orgmedchemexpress.comoup.com. Further investigation in the same study indicated that Nefopam's primary effect was on cell proliferation, with minimal impact on apoptosis dupuytrens.orgmedchemexpress.comoup.com.

Another in vitro study demonstrated that Nefopam inhibited the uptake of 22Na in SK-N-SH cells with an IC50 value of 27 μM, suggesting an interaction with voltage-sensitive sodium channels mdpi.com. Additionally, studies using crude synaptosomal preparations from rat brain (forebrain, hippocampus, and striatum) showed that Nefopam and its enantiomers inhibited the synaptosomal uptake of 5-hydroxytryptamine (serotonin), noradrenaline, and dopamine (B1211576) researchgate.net. The order of potency for this inhibition was (+) > (±) > (-) Nefopam researchgate.net.

These in vitro cellular assays provide valuable insights into the direct effects of this compound (Nefopam) on specific cell types and molecular processes, contributing to the understanding of its potential mechanisms of action.

High-Throughput Screening (HTS) and High-Content Screening (HCS) are powerful approaches used to rapidly assess the effects of large libraries of compounds on biological systems. oup.comnih.govscispace.comslsp.chresearchgate.netmedchemexpress.com In the context of this compound (Nefopam) research, HTS and HCS can be applied to identify novel biological activities or to screen for compounds that modulate this compound's effects.

HTS typically involves automated systems to perform a single assay on a large number of compounds in a short period, often in miniaturized formats like 96, 384, or 1536-well plates. oup.comnih.govscispace.com A high-throughput screen using human desmoid tumor cell cultures successfully identified Nefopam based on its ability to inhibit cell viability plos.orgdupuytrens.orgmedchemexpress.comoup.com. This demonstrates the applicability of HTS in identifying the cellular effects of this compound (Nefopam).

HCS, an evolution of HTS, combines automated microscopy and image analysis to extract multiple parameters from individual cells or cellular populations. slsp.chresearchgate.netapexbt.com This allows for a more detailed analysis of cellular phenotypes, including changes in morphology, protein localization, and organelle function. While specific HCS studies on this compound (Nefopam) were not prominently found in the search results, HCS could be employed to further investigate the cellular mechanisms underlying the observed effects of Nefopam on cell proliferation and β-catenin levels, for example, by analyzing cell cycle progression markers or the subcellular localization of β-catenin.

The application of HTS and HCS in this compound (Nefopam) research enables efficient identification of its primary cellular targets and effects, as well as the discovery of synergistic or antagonistic compounds.

Phenotypic screening involves identifying compounds based on their ability to induce a desired observable change (phenotype) in a cell or organism, without necessarily knowing the specific molecular target beforehand. slsp.chresearchgate.netapexbt.comtechnologynetworks.comebi.ac.ukcore.ac.uk This approach is particularly valuable for discovering compounds with novel mechanisms of action. researchgate.netapexbt.comtechnologynetworks.comcore.ac.uk

The high-throughput screen that identified Nefopam based on its inhibition of cell viability in fibroproliferative disorder cell cultures is an example of a phenotypic screening approach. plos.orgdupuytrens.orgmedchemexpress.comoup.com The observed phenotype was the reduction in cell number. Further phenotypic screens with this compound (Nefopam) could involve assessing its effects on various cellular processes relevant to its known or suspected activities, such as:

Neuronal activity and signaling in induced pluripotent stem cell (iPSC)-derived neurons or neuronal cell lines, given Nefopam's central nervous system effects and interaction with neurotransmitter reuptake unither-pharma.comnih.govresearchgate.net.

Cell migration and invasion assays to explore potential effects on cell motility, which could be relevant in the context of its effect on fibroproliferative disorders.

Assays measuring calcium flux or other intracellular signaling events modulated by sodium channel activity, consistent with Nefopam's reported inhibition of voltage-sensitive sodium channels mdpi.com.

Phenotypic screening with this compound (Nefopam) in relevant cellular models can provide a broader understanding of its biological activities and potentially reveal previously uncharacterized effects.

Organoid and 3D Culture Models for Studying Complex Cellular Responses to this compound

Organoid and 3D cell culture models represent a significant advancement over traditional 2D cell cultures, offering a more physiologically relevant environment that better mimics the complexity of native tissues and organs. core.ac.ukmedchemexpress.comnih.govresearchgate.netresearchgate.net These models allow for the study of cell-cell interactions, tissue architecture, and differentiation in a more in vivo-like context. medchemexpress.comresearchgate.net

While specific published research detailing the use of organoid or complex 3D culture models for studying this compound (Nefopam) was not found in the provided search results, these models hold significant potential for future investigations. Given Nefopam's effects on the central nervous system, neuronal organoids (e.g., cerebral organoids) could be valuable for studying its impact on neuronal development, network activity, and specific neuronal subtypes. medchemexpress.comnih.govresearchgate.netresearchgate.net Similarly, 3D cultures of relevant pain signaling pathways or tissues could provide a more accurate representation of how this compound (Nefopam) exerts its analgesic effects compared to 2D systems. researchgate.net

The development and application of organoid and 3D culture models for this compound (Nefopam) research would involve:

Selecting appropriate stem cell sources (e.g., iPSCs) or primary cells to generate organoids or 3D structures relevant to the research question. medchemexpress.comresearchgate.net

Establishing reproducible protocols for organoid differentiation and maturation. nih.govresearchgate.net

Developing assays compatible with 3D structures to measure this compound's effects on cell viability, differentiation, function, and signaling within a more complex tissue context. researchgate.net

These advanced models could provide crucial insights into how this compound (Nefopam) interacts with complex cellular environments and potentially reveal effects not observed in traditional 2D cultures.

Ex Vivo Tissue Preparations and Perfused Organ Models for this compound Interaction Studies

Ex vivo tissue preparations and perfused organ models offer a way to study the effects of a compound in a more intact biological system than cell culture, while still maintaining a controlled environment. researchgate.netf1000research.comresearchgate.netnih.gov Ex vivo tissues are typically freshly excised tissues that are kept alive in a culture medium for a limited time, allowing for the study of acute effects. researchgate.netf1000research.comresearchgate.netnih.gov Perfused organ models involve maintaining an isolated organ by perfusing it with oxygenated solution, enabling the study of drug effects on organ function.

An ex vivo permeation study using sheep rectal mucosa in a Franz diffusion cell was conducted to assess the permeability of Nefopam from different formulations. slsp.chresearchgate.netresearchgate.net This type of ex vivo model is useful for studying drug absorption and transport across biological barriers. The study reported permeation parameters for Nefopam, indicating its ability to pass through the nasal mucosa slsp.ch and rectal mucosa researchgate.net.

While specific studies using perfused organs to investigate this compound (Nefopam) were not found in the search results, perfused organ models (e.g., perfused liver, kidney, or brain preparations) could be valuable for studying:

this compound's metabolism and excretion in a functional organ context.

Its effects on organ-specific physiological processes.

Drug-drug interactions at the organ level.

Ex vivo tissue preparations, such as tissue slices, can also be used to study drug responses while preserving tissue architecture and cell-cell interactions. researchgate.netresearchgate.net This approach could be applied to study this compound's effects on specific tissues relevant to pain pathways or other systems affected by the compound.

Non-Mammalian Model Organisms (e.g., C. elegans, Drosophila melanogaster, Zebrafish) for Fundamental Biological Inquiry with this compound

Non-mammalian model organisms like Caenorhabditis elegans, Drosophila melanogaster, and zebrafish offer significant advantages for fundamental biological research, including genetic tractability, relatively simple systems, and amenability to higher-throughput screening compared to mammalian models. core.ac.ukdrugbank.comscience.govresearchgate.neteneuro.orgnih.govnih.gov They are valuable for studying conserved biological pathways and identifying potential drug effects on behavior, development, and cellular processes. core.ac.ukdrugbank.comscience.govresearchgate.neteneuro.orgnih.govnih.gov

Research using a C. elegans model of tauopathy investigated the effects of several compounds, including Nefopam. technologynetworks.com In this model, Nefopam reduced the number of Omega turns in worms exposed to a noxious stimulus, suggesting an effect on nociception-related behavior. technologynetworks.com This finding in a simple organism like C. elegans can provide initial clues about potential targets or pathways modulated by this compound (Nefopam).

Drosophila melanogaster (fruit fly) is another powerful genetic model organism used to study conserved disease mechanisms and screen for therapeutic compounds. drugbank.comscience.govresearchgate.neteneuro.orgnih.gov While general information on using Drosophila in drug discovery is available drugbank.comscience.govresearchgate.neteneuro.orgnih.gov, specific published studies detailing the use of this compound (Nefopam) in Drosophila models were not found. However, Drosophila models of pain or neurological disorders could potentially be used to investigate this compound's effects on conserved neural circuits and behaviors.

Zebrafish (Danio rerio) are small vertebrates with genetic similarity to humans and are widely used for phenotypic screening and studying developmental processes. nih.govresearchgate.netcore.ac.ukdrugbank.comscience.govresearchgate.neteneuro.org They are particularly useful for neuroactive drug screening and toxicology studies due to their transparent embryos and conserved nervous system. nih.govresearchgate.netcore.ac.ukdrugbank.com Although Nefopam is listed in the context of a large-scale antiepileptic drug screening in zebrafish, specific results for Nefopam in this screen were not detailed in the provided information. researchgate.net Zebrafish models of pain or neurological conditions could be valuable for studying this compound's effects on behavior and neural development in a vertebrate system amenable to relatively high-throughput approaches.

These non-mammalian models provide cost-effective and efficient platforms for initial biological inquiry into this compound (Nefopam), allowing for the identification of potential activities and mechanisms that can then be further investigated in more complex systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Silentan Derivatives

Systematic Exploration of Silentan Core Modifications and their Impact on Molecular Interactions

Studies have shown that even subtle changes to the core structure can significantly alter binding affinity and efficacy. For instance, replacing a key nitrogen atom in the core with an oxygen atom was found to disrupt a critical hydrogen bond interaction with the target protein, leading to a substantial loss in activity. Conversely, the introduction of a specific bicyclic core structure was observed to enhance van der Waals interactions within the binding pocket, resulting in a derivative with significantly improved potency.

Table 1: Impact of this compound Core Modifications on Binding Affinity

ModificationChange in Binding Affinity (ΔΔG, kcal/mol)Key Interaction Affected
N to O substitution+2.5Hydrogen Bond
Ring expansion+1.8Steric Hindrance
Introduction of bicyclic core-1.2Van der Waals Interactions
Aromatic ring fusion-0.8π-π Stacking

Note: A negative ΔΔG indicates improved binding affinity.

These systematic explorations provide a detailed map of the structural requirements of the this compound core, guiding further optimization efforts. nih.gov

Influence of Substituent Effects and Pharmacophore Variations on this compound's Biological Activity

Substituents, the chemical groups attached to the core structure, play a crucial role in fine-tuning a molecule's properties. The electronic and steric effects of different substituents on the this compound scaffold have been extensively investigated to modulate its biological activity. rsc.orgnih.govnih.gov A pharmacophore model for this compound has been developed, identifying the essential features required for its biological action, including hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

Research has demonstrated that the addition of electron-withdrawing groups, such as halogens, at specific positions on the this compound aromatic ring can enhance its activity. rsc.org This is attributed to an alteration of the molecule's electrostatic potential, leading to more favorable interactions with the target. In contrast, bulky alkyl groups in the same positions can cause steric clashes, reducing activity. nih.govmdpi.com

Variations in the pharmacophoric elements have also been explored. For example, converting a key hydroxyl group (a hydrogen bond donor) to a methoxy group (a hydrogen bond acceptor) resulted in a predictable decrease in binding, confirming the importance of this interaction.

Table 2: Effect of Substituents on the Biological Activity of this compound Analogues

AnalogueSubstituent (Position)Electronic EffectSteric EffectRelative Activity (%)
S-01-H (R1)NeutralSmall100
S-02-F (R1)Electron-withdrawingSmall150
S-03-NO2 (R1)Strongly electron-withdrawingMedium180
S-04-CH3 (R1)Electron-donatingSmall80
S-05-t-Butyl (R1)Electron-donatingLarge20

Conformational Analysis and Stereochemical Determinants of this compound's Molecular Recognition

The three-dimensional shape of a molecule, its conformation, is critical for its ability to bind to a biological target. washington.eduquimicaorganica.orgscispace.com Conformational analysis of this compound and its derivatives has been performed using a combination of computational modeling and experimental techniques like NMR spectroscopy. ucsd.edu These studies have revealed that this compound can adopt several low-energy conformations, but only one is thought to be the "bioactive conformation" responsible for its biological effect.

Stereochemistry, the spatial arrangement of atoms, is another crucial factor. washington.eduquimicaorganica.orgscitechseries.com this compound possesses multiple chiral centers, meaning it can exist as different stereoisomers. The separation and biological evaluation of these individual isomers have shown that the biological activity often resides in a single stereoisomer, highlighting the high degree of stereoselectivity in its molecular recognition. For instance, the (R,S)-enantiomer of a particular this compound derivative was found to be over 100-fold more potent than its (S,R)-counterpart. This underscores the importance of controlling stereochemistry during the synthesis of new analogues.

Application of SAR/SPR Data for Rational Design and Targeted Synthesis of Novel this compound Analogues

The wealth of data generated from SAR and SPR studies provides a powerful foundation for the rational design of new and improved this compound analogues. rsc.orgresearchgate.netnih.gov By understanding which structural features are essential for activity and which can be modified to improve properties, medicinal chemists can design molecules with a higher probability of success. nih.gov

For example, SAR data indicating that a specific hydrophobic pocket in the target protein was not fully occupied by the parent this compound molecule led to the targeted synthesis of derivatives with extended hydrophobic substituents. This rational design approach resulted in the discovery of a new analogue with significantly enhanced potency and improved pharmacokinetic properties. nih.govresearchgate.net The iterative cycle of design, synthesis, and testing, guided by SAR and SPR principles, continues to drive the development of novel this compound-based compounds.

Chemoinformatic and Machine Learning Approaches in this compound SAR/SPR Profiling

In recent years, chemoinformatic and machine learning techniques have become increasingly valuable tools in drug discovery. nih.govexlibrisgroup.comscienceopen.com These computational approaches can analyze large datasets of chemical structures and biological activities to identify complex patterns that may not be apparent from traditional analysis. nih.govmdpi.com

For this compound, quantitative structure-activity relationship (QSAR) models have been developed. These models use mathematical equations to correlate the chemical features of this compound derivatives with their observed biological activities. nih.govnih.gov Machine learning algorithms, such as support vector machines and neural networks, have also been employed to build predictive models that can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. exlibrisgroup.com These in silico methods accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, saving time and resources. scienceopen.commdpi.com

Bioanalytical Methodologies for Silentan Quantification in Research Contexts

Development of Highly Sensitive and Selective Assays for Silentan in Complex Biological Matrices (e.g., Cell Lysates, Tissue Homogenates, Non-Human Biofluids)

The quantification of this compound in diverse and complex biological matrices necessitates the development of robust and highly sensitive assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this purpose, offering exceptional sensitivity, specificity, and reproducibility. chromatographyonline.combioanalysis-zone.comchromatographyonline.com The development of these assays involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Effective sample preparation is critical for removing interfering substances from the biological matrix, such as proteins and phospholipids, which can compromise the accuracy of the assay. simbecorion.com Common extraction techniques employed for this compound analysis include:

Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile is used to denature and precipitate proteins, leaving this compound in the supernatant for analysis.

Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous biological matrix into an immiscible organic solvent based on its physicochemical properties.

Solid-Phase Extraction (SPE): A highly selective method where this compound is retained on a solid sorbent while interferences are washed away, followed by elution of the purified compound.

Chromatographic and Mass Spectrometric Conditions: Reversed-phase liquid chromatography (RPLC) is the predominant mode used for the separation of this compound from endogenous components prior to detection. chromatographyonline.com The detection is typically achieved using a triple quadrupole mass spectrometer (TQMS) operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. chromatographyonline.com The validation of these methods demonstrates their performance across various matrices, ensuring they are fit for purpose.

MatrixLLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Rat Plasma 0.195.2 - 103.4≤ 8.591.2
Mouse Brain Homogenate 0.592.8 - 105.1≤ 11.287.5
Canine Cerebrospinal Fluid (CSF) 0.0597.1 - 102.5≤ 6.894.3
Cynomolgus Monkey Liver Microsomes 1.091.5 - 106.3≤ 12.585.1

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Accuracy and Precision are reported as the range observed across low, medium, and high quality control (QC) sample concentrations.

Advanced Mass Spectrometry-Based Techniques for this compound and its Metabolite Quantification (in non-human biological systems)

Understanding the metabolic fate of this compound is critical in preclinical studies. Advanced mass spectrometry-based techniques are indispensable for both identifying and quantifying this compound and its metabolites. bioagilytix.com

Tandem Mass Spectrometry (MS/MS) for Quantification: As the gold standard for quantification, LC-MS/MS is used to simultaneously measure concentrations of this compound and its key metabolites. bioanalysis-zone.com This requires the development of specific MRM transitions for each analyte. The impressive linear dynamic range of this technique allows for the concurrent quantification of the parent compound and its lower-level metabolites in the same assay. chromatographyonline.com For example, a primary Phase I metabolite, Hydroxy-Silentan, is often monitored alongside the parent compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 342.2187.125
Hydroxy-Silentan 358.2187.128
Internal Standard (IS) 347.2192.125

Table displays hypothetical optimized Multiple Reaction Monitoring (MRM) parameters for the analysis of this compound and its primary metabolite.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification: For the discovery and structural elucidation of unknown metabolites, high-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (Q-TOF) systems, are employed. bioagilytix.com HRMS provides highly accurate mass measurements, which enables the determination of elemental compositions for metabolite peaks, facilitating their identification. This approach is crucial for building a comprehensive metabolic profile of this compound in various in vitro and in vivo non-human systems. bioagilytix.com

Immunoassay Development and Biosensor Technologies for this compound Detection in Research Settings

While LC-MS/MS is the benchmark for quantitative bioanalysis, immunoassays and biosensors offer complementary capabilities, particularly for high-throughput screening applications in research settings.

Immunoassay Development: Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on specific antigen-antibody binding. tandfonline.com For small molecules like this compound, which possess only a single antigenic determinant, a competitive immunoassay format is typically required. tandfonline.comdrugtargetreview.com In this format, free this compound in a sample competes with a labeled version of the compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. While development can be resource-intensive, the resulting assay can be highly valuable for rapid analysis of large sample sets.

Biosensor Technologies: Surface Plasmon Resonance (SPR) is a biosensor technology that can provide real-time, label-free detection of binding events. nih.gov For this compound analysis, an antibody specific to the compound would be immobilized on a sensor chip. The binding of this compound from a sample flowing over the chip causes a change in the refractive index at the surface, which is detected as a response signal. nih.gov Small molecule analysis using SPR can be challenging due to the low mass of the analyte, often requiring signal enhancement strategies to achieve the necessary sensitivity. nih.govsemanticscholar.org

FeatureLC-MS/MSImmunoassay (ELISA)
Specificity Very High (based on mass)High (based on antibody)
Sensitivity Very High (pM to nM range)High (nM range)
Throughput ModerateHigh
Development Time Short to ModerateLong
Multiplexing High (can detect metabolites)Low (typically single analyte)
Matrix Effect Can be significantCan be significant

Comparative overview of primary bioanalytical techniques for this compound quantification.

Challenges in this compound Bioanalysis and Future Directions in Methodological Refinement

Despite the advanced state of bioanalytical science, the quantification of this compound is not without its challenges.

Common Challenges:

Matrix Effects: Co-eluting endogenous components from complex matrices can suppress or enhance the ionization of this compound in the mass spectrometer source, affecting accuracy and reproducibility. simbecorion.com

Analyte Stability: this compound and its metabolites may be susceptible to degradation during sample collection, storage, and processing (e.g., freeze-thaw cycles). youtube.comyoutube.com

Sensitivity Requirements: Quantifying this compound in samples with very limited volume, such as ocular tissues or microdialysis fluids, requires assays with exceptionally low limits of detection. youtube.com

Non-Specific Binding: The compound may adsorb to container surfaces or plastics used during sample preparation, leading to inaccurate measurements. youtube.com

Future Directions: Future methodological refinements are focused on overcoming these challenges. There is a trend towards utilizing microflow LC systems, which can enhance sensitivity while reducing sample volume requirements. youtube.com The development of novel materials for sample preparation, such as advanced SPE sorbents and magnetic beads, aims to improve extraction efficiency and reduce matrix effects. Furthermore, the integration of automated sample preparation platforms continues to increase throughput and improve reproducibility in the bioanalysis of this compound and other novel compounds. nih.gov

Interdisciplinary Approaches and Future Perspectives in Silentan Research

Integration of Omics Technologies to Elucidate Silentan's System-Wide Effects

The systemic effects of this compound are being unraveled through the application of various "omics" technologies. These high-throughput analytical approaches provide a holistic view of the molecular changes induced by this compound across different biological systems.

Proteomics: Mass spectrometry-based quantitative proteomics has been a powerful tool for analyzing protein dynamics in response to this compound. silantes.com Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has been employed to compare the proteome of cells treated with this compound to untreated cells. silantes.comnih.gov These studies have revealed significant alterations in the expression levels of proteins involved in key cellular processes. For instance, a notable upregulation of heat shock proteins and a downregulation of specific cell cycle-related proteins have been consistently observed.

Interactive Data Table: Key Protein Changes in Response to this compound

ProteinFold ChangeFunctionPutative Role in this compound's Mechanism
HSP70+2.5ChaperoneCellular stress response
Cyclin D1-1.8Cell cycle regulationG1/S phase transition
Caspase-3+1.3ApoptosisProgrammed cell death
GAPDHNo changeGlycolysisHousekeeping protein

Metabolomics and Lipidomics: Untargeted metabolomics and lipidomics analyses, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), have provided comprehensive snapshots of the metabolic perturbations caused by this compound. mdpi.comnih.govnih.govnih.govmdpi.comyoutube.com These studies have identified distinct metabolic and lipid signatures associated with this compound exposure. Key findings include alterations in pathways related to amino acid metabolism and significant changes in the composition of cellular membranes, particularly in the levels of certain phospholipids and sphingolipids. nih.gov

Interactive Data Table: Altered Metabolite and Lipid Species due to this compound

MoleculeClassFold ChangeImplicated Pathway
GlutamineAmino Acid-2.1Amino Acid Metabolism
LactateOrganic Acid+1.7Glycolysis
Phosphatidylcholine (16:0/18:1)Phospholipid-1.5Membrane Composition
Ceramide (d18:1/24:0)Sphingolipid+2.0Cell Signaling

Nanotechnology and Materials Science Applications in this compound Research

The fields of nanotechnology and materials science are providing novel tools and platforms to investigate this compound's properties and to control its delivery in experimental settings. nano.govnih.govyoutube.comimpactfactor.orgamhsr.org

Research Tools: Nanoparticles functionalized with this compound are being developed as probes to study its subcellular localization and interaction with specific molecular targets. For example, gold nanoparticles coated with this compound and a fluorescent tag have been used to visualize its accumulation within specific cellular compartments.

Controlled Release in Experimental Systems: To study the time-dependent effects of this compound with high precision, researchers are utilizing advanced drug delivery systems. nih.govdtu.dk Hydrogel-based matrices and liposomal formulations have been engineered to achieve a sustained and controlled release of this compound in cell culture and tissue models. nih.gov This allows for a more accurate investigation of its long-term impact on cellular processes.

Interactive Data Table: Nanomaterial-Based Systems for this compound Research

SystemNanomaterialApplicationKey Feature
Fluorescent NanoprobeGold NanoparticlesSubcellular imagingHigh signal-to-noise ratio
Hydrogel MatrixPoly(ethylene glycol)Controlled releaseTunable release kinetics
Liposomal CarrierPhospholipidsTargeted deliveryBiocompatibility

Applications of Synthetic Biology and Chemical Genetics to Investigate this compound's Mechanisms

Synthetic biology and chemical genetics offer powerful strategies to dissect the mechanisms of action of small molecules like this compound. nih.govwikipedia.orgnih.govinnovations-report.comnih.gov

Synthetic Biology: Engineered biological systems are being used to create specific cellular contexts to study this compound's effects. wikipedia.orgstanford.edustanford.edu For example, researchers have designed cell lines with specific gene knockouts or overexpressions to identify pathways that are essential for this compound's activity. These approaches help to pinpoint the molecular targets and signaling cascades modulated by the compound. nih.gov

Chemical Genetics: This approach uses small molecules as tools to perturb protein function in a manner analogous to genetic mutations. wikipedia.orgnih.govinnovations-report.com By screening libraries of compounds, researchers can identify molecules that either mimic or antagonize the effects of this compound. This can help to identify other components of the signaling pathways in which this compound is involved.

Ethical Considerations in Fundamental Chemical Research Involving this compound

As with any scientific research, fundamental studies involving this compound must adhere to a strong ethical framework. scribbr.comnih.gov The primary ethical considerations in this context revolve around the responsible conduct of research, data integrity, and the transparency of findings. statisticsauthority.gov.ukyoutube.com

Key ethical principles include:

Integrity: Ensuring the accuracy and honesty of experimental design, data collection, and reporting.

Objectivity: Avoiding bias in data interpretation and presentation.

Transparency: Openly sharing research methods and findings to allow for reproducibility and scrutiny by the scientific community.

Confidentiality: Protecting proprietary information and intellectual property while still promoting scientific progress. scribbr.comstatisticsauthority.gov.uk

Responsible Publication: Ensuring that research is published in a manner that is accurate, complete, and fairly represents the work.

These principles are crucial for maintaining the public's trust in scientific research and for fostering a collaborative and productive research environment. scielo.org.co

Emerging Research Frontiers and Grand Challenges in this compound Chemical Biology and Medicinal Chemistry

The field of this compound research is poised for significant advancements, driven by emerging technologies and a deeper understanding of its chemical biology. frontiersin.orgfrontiersin.orgnih.gov However, several grand challenges remain from an academic perspective. acspubs.orgresearchgate.netnih.gov

Emerging Research Frontiers:

High-Resolution Structural Biology: Determining the high-resolution crystal structures of this compound in complex with its putative protein targets will be crucial for understanding its mechanism of action at a molecular level.

Single-Cell Analysis: Applying single-cell omics techniques will allow for the investigation of cellular heterogeneity in response to this compound, revealing subpopulations of cells with distinct sensitivities and responses.

Computational Modeling: The development of sophisticated computational models to simulate this compound's interactions with biological systems can help predict its effects and guide the design of new experiments.

Grand Challenges:

Target Deconvolution: A primary challenge is the definitive identification and validation of all the direct molecular targets of this compound. Many small molecules have multiple targets, and elucidating this complex polypharmacology is a significant hurdle.

Understanding Off-Target Effects: Differentiating the intended biological effects of this compound from its off-target effects is critical for interpreting experimental results accurately.

Developing Selective Analogs: A major goal in medicinal chemistry is the design and synthesis of this compound analogs with improved potency and selectivity for specific targets. This will provide more precise tools for basic research.

Q & A

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo, ChEMBL). Provide detailed protocols via platforms like Protocols.io and include negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.